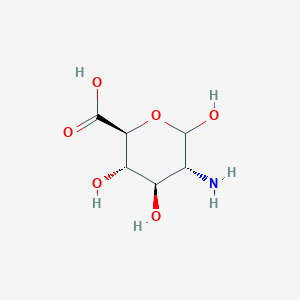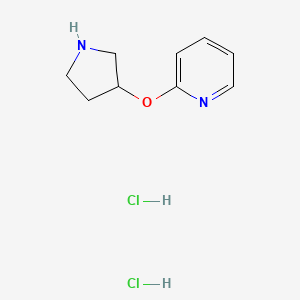
(2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid, also known as 2-Amino-3,4,6-trihydroxy-5-(hydroxymethyl)tetrahydropyran-2-carboxylic acid, is an important organic compound that has been extensively studied in the field of organic chemistry. It is a derivative of the naturally occurring amino acid l-tyrosine, and has a variety of applications in a wide range of scientific and industrial fields. This compound has been used as a chiral building block in the synthesis of various heterocyclic compounds, as well as in the synthesis of pharmaceuticals and agrochemicals. It has also been used as a reagent in various organic reactions, and in the synthesis of polymers materials.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of (2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid can be achieved through a multi-step process involving protection, oxidation, reduction, and deprotection reactions.
Starting Materials
D-Glucose, L-Aspartic acid, Di-tert-butyl dicarbonate, Hydroxylamine hydrochloride, Sodium borohydride, Sodium cyanoborohydride, Hydrochloric acid, Sodium hydroxide, Methanol, Ethyl acetate, Wate
Reaction
Protect the hydroxyl groups of D-glucose using di-tert-butyl dicarbonate to obtain tert-butyl-protected glucose, React tert-butyl-protected glucose with L-aspartic acid in the presence of hydroxylamine hydrochloride to obtain a protected aspartyl-glucose intermediate, Oxidize the protected aspartyl-glucose intermediate with sodium periodate to obtain a dialdehyde intermediate, Reduce the dialdehyde intermediate with sodium borohydride to obtain a protected amino alcohol intermediate, Deprotect the hydroxyl and amino groups of the protected amino alcohol intermediate using hydrochloric acid to obtain the desired compound, which can be further purified using column chromatography, Alternatively, the protected amino alcohol intermediate can be reduced using sodium cyanoborohydride in the presence of sodium hydroxide and methanol to obtain the desired compound in a one-pot reaction
Scientific Research Applications
(2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid has been used in a variety of scientific research applications, including the synthesis of heterocyclic compounds, the synthesis of pharmaceuticals and agrochemicals, and the synthesis of polymers materials. It has also been used as a chiral building block in the synthesis of various compounds, and as a reagent in various organic reactions. In addition, this compound has been used in the synthesis of various natural products and in the study of their structure and reactivity.
Mechanism Of Action
The mechanism of action of (2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid is not fully understood, but it is believed to involve the formation of a reactive intermediate through a nucleophilic attack on the carbonyl group of the compound. This intermediate then undergoes a series of reactions, leading to the formation of the desired product.
Biochemical And Physiological Effects
The biochemical and physiological effects of (2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid are not well understood. However, some studies have suggested that this compound may have some anti-inflammatory and antioxidant properties, as well as some potential anti-cancer effects.
Advantages And Limitations For Lab Experiments
The main advantage of using (2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid in laboratory experiments is its availability and ease of use. This compound is relatively inexpensive, and it can be synthesized in a relatively short amount of time. Additionally, it is relatively stable and can be stored for long periods of time. However, the compound is sensitive to light and air, and it must be handled with care.
Future Directions
The future directions for research involving (2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid are numerous. Some potential areas of research include exploring the compound’s potential use in the synthesis of novel pharmaceuticals and agrochemicals, as well as its potential use in the synthesis of polymers materials. Additionally, further research could be conducted to explore the compound’s potential anti-inflammatory, antioxidant, and anti-cancer effects. Finally, further research could be conducted to explore the compound’s mechanism of action and its potential applications in organic synthesis.
properties
IUPAC Name |
(2S,3S,4R,5R)-5-amino-3,4,6-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO6/c7-1-2(8)3(9)4(5(10)11)13-6(1)12/h1-4,6,8-9,12H,7H2,(H,10,11)/t1-,2-,3+,4+,6?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIPFXSBMSGPKB-ISAMGBGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(OC1O)C(=O)O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](OC([C@@H]1N)O)C(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Hydroxy-5-[2-(isopropylamino)butyryl]quinolin-2(1H)-one](/img/structure/B1142828.png)

